molecular formula C6H13KO9P B1612673 Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate CAS No. 103192-55-8

Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate

Cat. No.: B1612673
CAS No.: 103192-55-8
M. Wt: 299.23 g/mol
InChI Key: IQDYKIAPIANZHR-UHFFFAOYSA-N
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Description

This compound is the potassium salt of a glucose-derived phosphate ester, structurally characterized by a tetrahydropyran (pyranose) ring with hydroxyl groups at positions 3, 4, 5, and 6, and a methyl hydrogenphosphate group at position 2. The stereochemistry (2R,3S,4S,5R) corresponds to D-glucose, indicating its role as a glucose-6-phosphate derivative. Potassium counterions enhance solubility in aqueous systems compared to sodium salts under specific conditions, making it relevant in biochemical applications such as glycolysis or enzymatic studies .

Properties

InChI

InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDYKIAPIANZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13KO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585167
Record name D-Glucose 6-phosphate potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-55-8
Record name D-Glucose 6-phosphate potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose 6-phosphate potassium salt typically involves the phosphorylation of D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatically, hexokinase catalyzes the transfer of a phosphate group from adenosine triphosphate to D-glucose, forming D-Glucose 6-phosphate. Chemically, phosphorylation can be carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of D-Glucose 6-phosphate potassium salt often employs microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose into its phosphorylated form. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

D-Glucose 6-phosphate potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-phosphogluconate in the presence of oxidizing agents.

    Reduction: Reduction reactions can convert it back to D-glucose.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like phosphoryl chloride or sulfuryl chloride can facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-Phosphogluconate

    Reduction: D-Glucose

    Substitution: Various phosphorylated derivatives depending on the substituent introduced.

Scientific Research Applications

D-Glucose 6-phosphate potassium salt has diverse applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.

    Biology: It plays a crucial role in glycolysis and the pentose phosphate pathway, making it essential for studying cellular metabolism.

    Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a genetic disorder affecting red blood cells.

    Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes.

Mechanism of Action

The primary mechanism of action of D-Glucose 6-phosphate potassium salt involves its role as an intermediate in metabolic pathways. It is a key substrate for enzymes such as glucose-6-phosphate dehydrogenase and hexokinase. These enzymes catalyze reactions that are essential for energy production and biosynthesis in cells. The compound’s molecular targets include various enzymes and transport proteins involved in glucose metabolism.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Counterion Key Applications
Target Compound (Potassium glucose-6-phosphate) C₆H₁₂KO₉P ~298.3* Phosphate, hydroxyl K⁺ Glycolysis, enzyme studies
D-Glucose-6-phosphate sodium salt C₆H₁₂NaO₉P 282.12 Phosphate, hydroxyl Na⁺ Metabolic assays
Galactose 1-phosphate potassium salt C₆H₁₅K₂O₁₁P 372.35 Phosphate, hydroxyl K⁺ Galactosemia research
Disaccharide phosphate C₁₂H₂₃O₁₄P 422.28 Phosphate, disaccharide H⁺/K⁺ Glycosylation studies
(3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl fatty acid C₄₃H₇₈O₇ 705.05 Fatty acid ester Neuroprotective agents
Tetraacetate derivative C₁₄H₁₈O₁₁ 362.29 Acetyl, carboxylic acid Synthetic intermediates

*Estimated based on sodium salt data.

Biological Activity

Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C6H13KNO6P
  • Molecular Weight: 229.23 g/mol

Structure

The compound features a tetrahydroxytetrahydropyran moiety linked to a methyl hydrogen phosphate group. This structure is significant for its interaction with biological systems.

  • Antioxidant Activity : The presence of hydroxyl groups in the tetrahydroxytetrahydropyran structure contributes to its antioxidant properties. These groups can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Modulation : The compound has been shown to influence enzyme activity in various metabolic pathways. It may act as a substrate or inhibitor for specific enzymes involved in carbohydrate metabolism.
  • Cell Signaling : this compound may participate in cell signaling pathways by modulating the phosphorylation state of proteins.

Biological Effects

  • Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. It induces apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. It reduces the levels of pro-inflammatory cytokines in response to stimuli.

Case Studies

  • Cancer Research : A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
  • Metabolic Disorders : In a model of diabetes-induced oxidative stress, administration of the compound resulted in decreased blood glucose levels and improved insulin sensitivity . This suggests potential therapeutic applications for metabolic disorders.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Metabolic EffectsImproves insulin sensitivity

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